molecular formula C12H11F3O4 B8169131 Methyl 5-acetyl-2-(2,2,2-trifluoroethoxy)benzoate

Methyl 5-acetyl-2-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B8169131
M. Wt: 276.21 g/mol
InChI Key: KNOMACGDMPSXQD-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-(2,2,2-trifluoroethoxy)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an acetyl group, and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetyl-2-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 5-acetyl-2-(2,2,2-trifluoroethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-acetyl-2-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-carboxy-2-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: 5-acetyl-2-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 5-acetyl-2-(2,2,2-trifluoroethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ester and acetyl groups, which are common motifs in biological molecules.

Medicine: The compound’s potential pharmacological properties are being explored, particularly its ability to interact with specific biological targets due to the presence of the trifluoroethoxy group, which can enhance binding affinity and selectivity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-2-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ester and acetyl groups can undergo hydrolysis or other chemical transformations, modulating the compound’s activity and stability.

Comparison with Similar Compounds

  • Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
  • 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid
  • 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles

Comparison: Methyl 5-acetyl-2-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of both an acetyl group and a trifluoroethoxy group on the benzene ring This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

methyl 5-acetyl-2-(2,2,2-trifluoroethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-7(16)8-3-4-10(19-6-12(13,14)15)9(5-8)11(17)18-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOMACGDMPSXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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